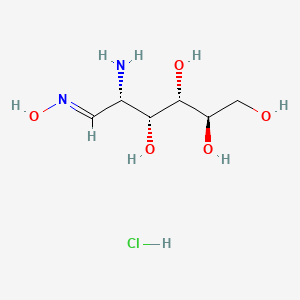![molecular formula C10H13ClN2O2 B1450504 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864060-14-9](/img/structure/B1450504.png)
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
The compound “3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . Benzoxazole derivatives are known for their versatile applications in the field of pharmaceuticals and various biological systems . They are treated as an important class of bioactive compounds .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . They are the structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .Chemical Reactions Analysis
Benzoxazole derivatives are synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are then evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .Physical And Chemical Properties Analysis
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .Scientific Research Applications
Synthetic Applications in Material Science
Benzoxazole derivatives have been extensively studied for their potential in material science, particularly in the synthesis of novel compounds with unique properties. Microwave-assisted synthesis of benzoxazoles, including derivatives similar to 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride, demonstrates the technique's efficiency in producing these compounds under varied conditions, highlighting their importance in the rapid development of materials with potential applications in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Medicinal Chemistry and Drug Development
In medicinal chemistry, benzoxazoles and their analogs, including structures akin to this compound, are recognized for their broad spectrum of pharmacological properties. These compounds serve as key frameworks in the development of new therapeutic agents, showcasing diverse biological activities such as cytotoxic, inhibition of cell proliferation via angiogenesis and apoptosis, indicating their potential in treating various diseases and conditions (Rosales-Hernández et al., 2022).
Organic Synthesis and Chemical Reactions
The chemical reactivity of benzoxazole derivatives, closely related to this compound, has been a subject of interest in organic synthesis. These compounds participate in various chemical reactions, serving as intermediates in synthesizing complex molecules. Their ability to undergo transformations and participate in multicomponent reactions opens avenues for creating a wide range of new chemical entities with potential applications across different scientific fields, including drug development and material science (Kamneva et al., 2018).
Mechanism of Action
properties
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFZKNYKDSXIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C2=CC=CC=C2OC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)




![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)






![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)